molecular formula C21H17ClN4O2S B11355868 N-(3-Chloro-4-methylphenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanamide

N-(3-Chloro-4-methylphenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanamide

Cat. No.: B11355868
M. Wt: 424.9 g/mol
InChI Key: POGGKCNJQGHJHG-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a cyano group, and a dihydropyrimidinyl sulfanyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core dihydropyrimidinone structure, followed by the introduction of the cyano group and the chlorinated phenyl group. The final step involves the formation of the sulfanyl linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group or the carbonyl group in the dihydropyrimidinone ring.

    Substitution: The chlorinated phenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions are typically mild to moderate, with temperatures ranging from room temperature to 100°C.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-Chloro-4-methylphenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
  • N-(2-Chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
  • N-(5-Chloro-2-methylphenyl)-3,4,5-trimethoxybenzamide

Uniqueness

N-(3-Chloro-4-methylphenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]propanamide is unique due to its combination of a chlorinated phenyl group, a cyano group, and a dihydropyrimidinyl sulfanyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H17ClN4O2S

Molecular Weight

424.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide

InChI

InChI=1S/C21H17ClN4O2S/c1-12-8-9-15(10-17(12)22)24-19(27)13(2)29-21-25-18(14-6-4-3-5-7-14)16(11-23)20(28)26-21/h3-10,13H,1-2H3,(H,24,27)(H,25,26,28)

InChI Key

POGGKCNJQGHJHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)SC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3)Cl

Origin of Product

United States

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